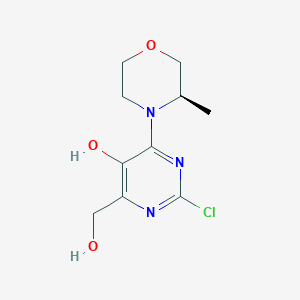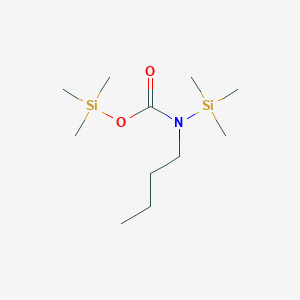
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: The methylamino group is introduced via reductive amination or other suitable methods.
Attachment of the benzonitrile moiety: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents .
化学反应分析
Types of Reactions
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学研究应用
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Uniqueness
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its unique combination of the piperidine ring, methylamino group, and benzonitrile moiety makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C14H20ClN3 |
|---|---|
分子量 |
265.78 g/mol |
IUPAC 名称 |
3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H |
InChI 键 |
YJSUJEVSHRRWIC-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

